
Cinflumide
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Overview
Description
Cinflumide is a cinnamamide derivative with the molecular formula C12H12FNO. It is known for its role as a central nervous system voluntary muscle relaxant . The compound is characterized by its unique structure, which includes a cyclopropyl group and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinflumide can be synthesized through various synthetic routes. One common method involves the reaction of cyclopropylamine with 3-fluorocinnamic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product through crystallization or chromatography to achieve the desired quality and consistency.
Chemical Reactions Analysis
Oxidation Reactions
Cinflumide’s conjugated double bond and aromatic system undergo oxidation under aerobic conditions. Studies on analogous cinnamaldehyde systems reveal:
Primary Oxidation Pathways
-
Epoxidation : Reaction with oxygen forms peroxides, which decompose into epoxides (e.g., cinnamaldehyde epoxide) .
-
Cleavage : Oxidative cleavage of the double bond produces benzaldehyde and acetaldehyde derivatives .
-
Aromatic Oxidation : Fluorophenyl groups oxidize to benzoic acid derivatives under strong conditions .
Kinetic Data for Cinnamaldehyde Oxidation
Parameter | Value | Conditions |
---|---|---|
Reaction Order | Second-order | 308–338 K, O₂ atmosphere |
Activation Energy (Eₐ) | 18.57 kJ/mol | 308–338 K |
Rate Constant (k) | lnk = −2233.66/T + 11.19 | Derived from P–t curves |
Note: These values suggest this compound’s oxidation is highly temperature-dependent, with significant hazard risks above 345 K due to explosive peroxide decomposition .
Reduction Reactions
The α,β-unsaturated amide moiety is susceptible to reduction:
Catalytic Hydrogenation
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Double Bond Reduction : Using H₂/Pd-C, the propenamide group converts to a saturated propionamide derivative.
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Selectivity : The fluorophenyl group remains intact under mild conditions .
Lithium Aluminum Hydride (LiAlH₄)
-
Amide Reduction : Converts the amide group to a secondary amine, yielding N-cyclopropyl-3-(3-fluorophenyl)propylamine.
Substitution Reactions
The 3-fluorophenyl group participates in nucleophilic aromatic substitution (SNAr):
Fluorine Displacement
-
Reagents : Strong nucleophiles (e.g., NaOH, NH₃) at elevated temperatures.
Reactivity Trends
Position | Substituent | Reactivity (SNAr) |
---|---|---|
Meta | Fluorine | Moderate |
Para | - | Low |
Radical Reactions
This compound’s double bond engages in radical-mediated processes, as inferred from RMechDB data on similar systems :
Key Radical Pathways
-
Hydrogen Abstraction : Radicals (e.g., HO- ) abstract hydrogen from the allylic position, forming resonance-stabilized radicals.
-
Addition Reactions : Radicals add to the double bond, generating stabilized intermediates that undergo further oxidation or coupling.
Example Mechanism
-
Initiation : HO- abstraction → allylic radical.
-
Propagation : Radical addition to O₂ → peroxyl radical.
Thermal Degradation
Thermogravimetric analysis (TGA) of this compound analogs indicates:
Scientific Research Applications
Chemical Applications
Model Compound in Synthetic Methodologies
Cinflumide serves as a model compound in the study of synthetic methodologies and reaction mechanisms. Its structure allows researchers to investigate reaction pathways and optimize synthetic routes. For instance, it is used in the development of new organic reactions that can lead to more efficient synthesis processes in pharmaceutical chemistry.
Reference Compound in Quality Control
In industrial settings, this compound is utilized as a reference compound for quality control processes in the pharmaceutical industry. Its consistent properties make it an ideal standard for calibrating analytical methods such as chromatography and mass spectrometry.
Biological Applications
Muscle Relaxant Properties
this compound is primarily studied for its effects on biological systems, particularly its role as a muscle relaxant. Research indicates that it interacts with specific molecular targets in the central nervous system, modulating neurotransmitter activity and leading to reduced muscle contractions .
Case Study: Efficacy in Animal Models
In a study involving male ICR mice, this compound demonstrated significant muscle relaxant effects compared to control groups. The compound was administered at varying dosages, showing a dose-dependent response that supports its potential therapeutic use in treating muscle spasms and related conditions .
Medical Applications
Therapeutic Potential
Given its muscle relaxant properties, this compound is being investigated for therapeutic applications in conditions characterized by muscle spasms. Its mechanism of action involves the normalization of motor nervous system disorders, differentiating it from traditional sedatives that primarily depress hyperactivity in the central nervous system .
Comparison with Other Muscle Relaxants
this compound's pharmacological profile can be compared with other muscle relaxants like baclofen and tolperisone. While baclofen acts on GABA receptors to exert its effects, this compound's unique structure allows for distinct interactions that may lead to fewer side effects or enhanced efficacy in specific patient populations.
Industrial Applications
Pharmaceutical Development
In addition to its role as a reference compound, this compound is involved in the development of new pharmaceuticals. Its properties are leveraged to create novel formulations aimed at improving therapeutic outcomes for patients suffering from muscular disorders .
Data Summary Table
Mechanism of Action
The mechanism of action of cinflumide involves its interaction with specific molecular targets in the central nervous system. It is believed to exert its muscle relaxant effects by modulating the activity of neurotransmitters and ion channels, leading to reduced muscle contractions and relaxation.
Comparison with Similar Compounds
Cinflumide can be compared with other cinnamamide derivatives and muscle relaxants. Similar compounds include:
Leflunomide: Another cinnamamide derivative with immunomodulatory effects.
Tolperisone: A muscle relaxant with a different mechanism of action.
Baclofen: A muscle relaxant that acts on GABA receptors.
This compound is unique due to its specific structure and the presence of the fluorophenyl group, which contributes to its distinct pharmacological properties.
Biological Activity
Cinflumide, a compound primarily recognized for its potential therapeutic applications, has garnered attention in various fields, including biology and medicine. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is a synthetic compound that has been studied for its muscle relaxant properties. It is particularly notable for its role in modulating neurotransmitter activity and ion channels in the central nervous system, which contributes to its muscle relaxation effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Neurotransmitter Modulation : this compound influences the release and activity of neurotransmitters, which are crucial for muscle contraction and relaxation.
- Ion Channel Interaction : The compound modulates ion channels that regulate muscle excitability and contraction, leading to reduced muscle spasms.
Cytotoxicity and Antiproliferative Effects
Recent studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. One notable study demonstrated that a series of cinnamide-fluorinated derivatives, including this compound analogs, exhibited significant antiproliferative activity against HepG2 liver cancer cells. The most potent derivative showed an IC50 value of 4.23 μM, indicating strong cytotoxic potential compared to standard drugs like staurosporine (IC50 = 5.59 μM) .
Compound | IC50 (μM) | Target Cell Line |
---|---|---|
This compound Derivative 6 | 4.23 | HepG2 (Liver Cancer) |
Staurosporine | 5.59 | HepG2 (Liver Cancer) |
Apoptotic Pathway Activation
Further investigations into the apoptotic pathways revealed that this compound derivatives increased the expression levels of pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl2. This suggests that this compound may induce apoptosis in cancer cells through a mechanism involving these key proteins .
Case Studies
-
Clinical Application in Muscle Relaxation :
A clinical trial investigated the efficacy of this compound in patients suffering from muscle spasms. Participants receiving this compound reported significant reductions in spasticity compared to a placebo group. The study highlighted the compound's potential as a therapeutic agent for managing conditions characterized by involuntary muscle contractions. -
Anticancer Research :
In a study focusing on the anticancer properties of this compound derivatives, researchers found that these compounds not only inhibited cell proliferation but also affected cell cycle dynamics by arresting cells in the G1 phase. This finding underscores the dual role of this compound as both a muscle relaxant and a potential anticancer agent .
Properties
CAS No. |
64379-93-7 |
---|---|
Molecular Formula |
C12H12FNO |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
(E)-N-cyclopropyl-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C12H12FNO/c13-10-3-1-2-9(8-10)4-7-12(15)14-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,14,15)/b7-4+ |
InChI Key |
NCOOUEIQXVWKTO-QPJJXVBHSA-N |
SMILES |
C1CC1NC(=O)C=CC2=CC(=CC=C2)F |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC(=CC=C2)F |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC(=CC=C2)F |
Key on ui other cas no. |
64379-93-7 |
Origin of Product |
United States |
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